Ethanol-d
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuteriooxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919138 | |
| Record name | Ethan(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Ethyl alcohol-d | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20772 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
925-93-9, 1624-36-8 | |
| Record name | Ethanol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2)alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethan(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [2]alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies of Deuterated Ethanol Ethanol D
Conventional Synthetic Routes to Deuterated Alcohols
Conventional methods for synthesizing deuterated alcohols, including ethanol-d, typically involve the reduction of a corresponding carbonyl compound with a deuterium-donating reagent. This approach allows for the precise placement of deuterium (B1214612) atoms in the resulting alcohol.
The reduction of aldehydes and other carbonyl derivatives using deuterated reducing agents is a fundamental and widely employed strategy for the synthesis of deuterated alcohols. Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful sources of deuterium anions (D⁻) that readily reduce the carbonyl group. byjus.com
The general reaction involves the nucleophilic addition of a deuteride ion to the electrophilic carbonyl carbon of an aldehyde (e.g., acetaldehyde) or a carboxylic acid derivative (e.g., acetic acid), followed by a workup step to protonate the resulting alkoxide. When acetaldehyde (B116499) is reduced with NaBD₄, the deuterium is introduced at the α-carbon, yielding ethanol-1-d. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com
Lithium aluminum deuteride is a significantly more potent reducing agent than sodium borodeuteride and can reduce carboxylic acids and esters directly to primary alcohols. byjus.comdoubtnut.com For instance, the reduction of acetic acid with LiAlD₄ produces ethanol-1,1-d₂. askiitians.comyoutube.comvedantu.com This reaction is usually conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
| Precursor | Reducing Agent | Product | Typical Solvent |
| Acetaldehyde | Sodium borodeuteride (NaBD₄) | Ethanol-1-d | Methanol, Ethanol |
| Acetic Acid | Lithium aluminum deuteride (LiAlD₄) | Ethanol-1,1-d₂ | Diethyl ether, THF |
This table provides a simplified overview of common reactions for the synthesis of this compound using deuterated reducing agents.
Direct Deuteration via Hydrogen/Deuterium Exchange Reactions
Direct deuteration methods offer an alternative to multi-step syntheses by facilitating the exchange of hydrogen atoms with deuterium atoms on the ethanol molecule itself. These processes are often catalyzed and utilize a deuterium source like heavy water (D₂O).
Catalytic hydrogen/deuterium (H/D) exchange reactions provide an efficient route for the deuteration of alcohols. rsc.org Ruthenium on carbon (Ru/C) has been demonstrated as an effective catalyst for promoting the exchange of hydrogen atoms for deuterium at the α-carbon position of primary alcohols using D₂O as the deuterium source. nih.govresearchgate.netnih.gov This process is believed to proceed through a dehydrogenation-deuteration-hydrogenation sequence, where the alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes deuteration at the α-position, followed by reduction back to the deuterated alcohol. nih.gov The use of a base, such as potassium tert-butoxide, can enhance the efficiency of this exchange. researchgate.net
| Catalyst | Deuterium Source | Key Features |
| Ruthenium on Carbon (Ru/C) | Deuterium Oxide (D₂O) | Facilitates selective α-deuteration of primary alcohols. |
This table summarizes the key components of the catalytic deuterium exchange process for deuterating ethanol.
Advanced deuterium technology platforms, such as the DCL™ platform, have emerged to provide more precise and efficient methods for selective deuteration. These platforms integrate novel catalytic systems to achieve high-precision substitution of hydrogen with deuterium under mild conditions, offering broad functional group tolerance. While the specific catalysts and mechanisms are often proprietary, these technologies represent a significant advancement over traditional methods by enabling the targeted deuteration of molecules like ethanol with high selectivity.
Biotechnological and Fermentative Production of Deuterated Ethanol
Biotechnological methods offer a green and highly specific alternative for the production of deuterated compounds. By leveraging microbial fermentation, it is possible to produce this compound from isotopically labeled precursors.
The fermentative production of ethanol by microorganisms, most notably the yeast Saccharomyces cerevisiae, is a well-established industrial process. mdpi.comableweb.org This biological pathway can be adapted to produce deuterated ethanol by using a growth medium containing isotopically labeled substrates. wikipedia.org
Specifically, by providing Saccharomyces cerevisiae with glucose that has been selectively labeled with deuterium, such as glucose-6,6-d₂, the yeast's metabolic machinery incorporates the deuterium atoms into the final ethanol product. The glycolytic pathway converts glucose into pyruvate, which is then decarboxylated to acetaldehyde and subsequently reduced to ethanol. researchgate.netmdpi.com When deuterated glucose is used, the resulting ethanol carries the isotopic label. This method allows for the production of this compound with high isotopic purity, and the position of the deuterium in the ethanol molecule can be controlled by the specific labeling pattern of the starting glucose. nih.gov
| Microorganism | Labeled Precursor | Product |
| Saccharomyces cerevisiae | Glucose-6,6-d₂ | This compound |
This table illustrates the key components for the biotechnological production of this compound.
Microbial Fermentation Studies with Deuterated Substrates
Microbial fermentation, a well-established biotechnological process, can be adapted for the synthesis of deuterated ethanol by utilizing microorganisms, such as yeast, and providing them with deuterated substrates. The most common approach involves the fermentation of deuterated glucose in a suitable medium. Yeast, particularly Saccharomyces cerevisiae, readily metabolizes glucose through glycolysis to produce pyruvate, which is then decarboxylated to acetaldehyde and subsequently reduced to ethanol.
When yeast is cultured with glucose that has been specifically labeled with deuterium, the deuterium atoms are incorporated into the resulting ethanol molecule. The specific positions and the extent of deuteration in the final ethanol product depend on the labeling pattern of the initial glucose substrate and the biochemical reactions involved in the fermentation pathway.
A study investigating the fermentation of glucose-6,6-d2 by yeast provides insight into the distribution of deuterated ethanol species produced. In this research, a fixed amount of yeast was used to ferment varying quantities of glucose-6,6-d2 in water at 30°C. The headspace of the fermentation mixture was analyzed over time using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) to identify and quantify the resulting ethanol isotopologues. The findings revealed that while the deuterium atoms were largely retained at the 6-carbon position during the enzymatic reactions, some D/H mixing was observed. This resulted in a mixture of non-deuterated and partially deuterated ethanol molecules. nii.ac.jp
The distribution of the different ethanol isotopologues produced from the fermentation of glucose-6,6-d2 is detailed in the table below.
Catalytic Synthesis from Syngas and Derived Feedstocks
The catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into ethanol is a significant area of research in industrial chemistry. By substituting conventional hydrogen with deuterium gas (D₂), this process can be adapted for the synthesis of deuterated ethanol. Heterogeneous catalysts, particularly those based on copper, zinc oxide, and alumina (B75360) (Cu/ZnO/Al₂O₃), are widely studied for their efficacy in promoting the formation of higher alcohols, including ethanol, from syngas.
The synthesis of ethanol from syngas over Cu/ZnO/Al₂O₃ catalysts is a complex process involving multiple reaction steps and intermediates on the catalyst surface. While direct experimental studies on the synthesis of deuterated ethanol from deuterated syngas are not extensively detailed in the provided information, the reaction pathways can be inferred from the established mechanisms for non-deuterated ethanol synthesis.
The generally accepted mechanism for ethanol formation on Cu-based catalysts involves the following key steps:
Adsorption and Activation: Carbon monoxide and deuterium (D₂) from the syngas adsorb onto the active sites of the catalyst.
Methanol Synthesis: A portion of the adsorbed CO and D₂ reacts to form deuterated methanol (CD₃OD) as an intermediate.
Formation of Methyl Intermediates: Deuterated methyl species (CD₃) are formed on the catalyst surface.
CO Insertion: A carbon monoxide molecule inserts into the metal-CD₃ bond to form a deuterated acetyl intermediate (CD₃CO).
Hydrogenation to Ethanol: The deuterated acetyl intermediate is subsequently hydrogenated by adsorbed deuterium to yield deuterated ethanol.
The synergy between the different components of the Cu/ZnO/Al₂O₃ catalyst is crucial for the selective production of ethanol. It is understood that the copper component facilitates the hydrogenation steps, while the zinc oxide and alumina components play roles in catalyst stability, dispersion of the copper particles, and potentially in the activation of CO. researchgate.netresearchgate.net
The reaction pathway for the formation of deuterated ethanol from deuterated syngas (CO/D₂) over a CuZnAl catalyst can be summarized as follows:
CO + 2D₂ → CD₃OD (Deuterated Methanol Intermediate) CD₃OD → CD₃(ads) + OD(ads) CD₃(ads) + CO → CD₃CO(ads) CD₃CO(ads) + 2D₂ → C₂D₅OD (Deuterated Ethanol)
2CO + 4D₂ → C₂D₅OD + D₂O
It is important to note that this is a simplified representation, and the actual surface chemistry involves numerous competing reactions and elementary steps. The efficiency and selectivity of the catalyst towards deuterated ethanol would be influenced by reaction conditions such as temperature, pressure, and the D₂/CO ratio.
Advanced Spectroscopic Characterization and Application of Ethanol D
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated Ethanol (B145695) as a Spectroscopic Solvent for Enhanced Proton NMR Spectral Resolution
In proton (¹H) NMR spectroscopy, deuterated solvents are routinely employed to dissolve samples, primarily to eliminate the overwhelming signal from the solvent's protons, which would otherwise obscure signals from the analyte of interest. nobracat-isotopes.comvulcanchem.comfishersci.comfishersci.co.ukwikipedia.org Ethanol-d6 (CD₃CD₂OD), being fully deuterated, serves this purpose by having its hydrogen atoms replaced with deuterium (B1214612), which is NMR-active but does not interfere with ¹H NMR spectra. nobracat-isotopes.comfishersci.com This allows for clearer and more accurate ¹H NMR spectra, enhancing the signal-to-noise ratio and improving the resolution of solute signals. vulcanchem.comfishersci.com
Despite high isotopic purity, no deuterated solvent is 100% deuterated, leading to residual proton signals from the incompletely deuterated solvent molecules. fishersci.comwikipedia.org These residual peaks can serve as internal chemical shift references. fishersci.com For Ethanol-d6, residual proton signals would typically arise from species like CD₃CD₂OH or CD₃CHDOD, with their chemical shifts depending on the specific deuteration pattern and experimental conditions.
| Deuterated Solvent | Residual Proton Signal (Typical Chemical Shift, δ ppm) | Multiplicity |
|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | Singlet |
| Methanol-d4 (CD₃OD) | 3.31 (CD₂HOD), 4.87 (CD₃OH ) | Pentet, Singlet |
| Acetone-d6 ((CD₃)₂CO) | 2.05 | Pentet |
| Dimethyl Sulfoxide-d6 ((CD₃)₂SO) | 2.50 | Pentet |
| Benzene-d6 (C₆D₆) | 7.16 | Singlet |
| Acetonitrile-d3 (CD₃CN) | 1.94 | Pentet |
Application of ²H NMR for Structural Elucidation and Dynamic Studies of Deuterated Molecules
Deuterium (²H) NMR spectroscopy is a powerful technique that directly probes the deuterium nuclei within molecules. fishersci.se Unlike ¹H NMR, which benefits from the absence of solvent signals in deuterated solvents, ²H NMR is used to directly observe the positions and dynamics of deuterium labels. fishersci.selabsolu.canih.gov This technique is particularly valuable for structural elucidation, allowing researchers to precisely determine where deuterium atoms have been incorporated into a molecule. fishersci.selabsolu.canih.gov
Beyond static structural analysis, ²H NMR is extensively applied in dynamic studies. It provides sensitive insights into molecular motions, such as rotational dynamics, conformational changes, and exchange processes, across a broad range of timescales. nih.govfishersci.dkfishersci.comresearchgate.netwikipedia.org For instance, ²H NMR has been utilized to investigate the dynamics of protein side chains, study amyloid fibrils, and analyze guest molecular dynamics within inclusion compounds. nih.govfishersci.comresearchgate.netwikipedia.org By analyzing ²H NMR line shapes and relaxation rates, researchers can deduce correlation times and activation energies associated with these molecular motions, offering a detailed understanding of the dynamic behavior of deuterated systems. fishersci.dkresearchgate.net
Mass Spectrometry (MS)
Quantitative and Qualitative Analysis in Complex Matrices Utilizing Ethanol-d as an Internal Standard
In mass spectrometry, particularly for quantitative and qualitative analysis in complex biological or environmental matrices, isotopically labeled compounds like this compound are indispensable as internal standards. fishersci.se The principle relies on the fact that isotopically labeled standards possess identical chemical properties to their unlabeled counterparts but differ in mass. fishersci.se When added to a sample, the deuterated internal standard undergoes the same extraction, purification, and ionization processes as the analyte of interest, effectively compensating for matrix effects, ion suppression or enhancement, and variations in instrument response.
This co-elution behavior with the analyte during chromatographic separation is optimal for correcting for both ion suppression and matrix effects, leading to significantly improved accuracy and precision in quantitative measurements. While ¹³C-labeled standards are often preferred due to their minimal impact on retention times, deuterated internal standards, including this compound, remain a viable and cost-effective option for LC-MS/MS analysis, provided appropriate transition selection is made to mitigate potential retention time shifts.
Deuterium Labeling for Metabolite Tracking and Identification in Biological Systems
Deuterium labeling is a cornerstone technique in metabolomics, enabling researchers to trace and quantify metabolic pathways and fluxes within biological systems. fishersci.se Deuterium (²H) atoms, when introduced into a biological system, replace hydrogen atoms in biomolecules, providing insights into various metabolic processes, including water utilization and fat metabolism.
While deuterium oxide (D₂O) is a widely used precursor for metabolic labeling, incorporating deuterium into stable C-H bonds of various biomolecules, including nucleotides, proteins, lipids, and carbohydrates, deuterated ethanol itself can also serve as a tracer. nobracat-isotopes.com For example, Ethanol-d6 has been employed in studies to examine alcohol metabolism's impact on brain histone acetylation, allowing researchers to track the metabolic breakdown of deuterated ethanol and understand its contribution to epigenetic modifications. nobracat-isotopes.com Mass spectrometry then detects and quantifies these labeled metabolites, providing a comprehensive understanding of cellular metabolism and enabling the identification of metabolic pathways and their dynamics. fishersci.se Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) even allow for quantitative imaging of deuterated metabolic tracers directly within biological tissues.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Macromolecular Conformation and Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical technique used to study the conformation and dynamics of macromolecules, particularly proteins. sigmaaldrich.com The fundamental principle of HDX-MS is the exchange of labile hydrogen atoms, primarily those on the protein backbone amides, with deuterium atoms from a deuterated solvent (most commonly D₂O).
The rate and extent of this exchange are highly dependent on the protein's higher-order structure, including its solvent accessibility, hydrogen bonding, and local flexibility. Regions of a protein that are tightly folded or involved in stable hydrogen bonds will exchange their protons with deuterons more slowly than exposed or flexible regions. By monitoring the mass increase of protein fragments over time due to deuterium incorporation using mass spectrometry, researchers can infer information about protein folding, conformational changes, protein-ligand interactions, and protein dynamics. HDX-MS offers a dynamic view of protein structure in solution, complementing static structural techniques like X-ray crystallography.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Detection of Deuterated Compounds
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that offers rapid, direct mass spectrometric analysis with minimal to no sample preparation jeol.comresearchgate.netnih.govscienceopen.com. This method is highly advantageous for the swift determination of molecular weight and elemental composition jeol.com. A key feature of DART-MS, particularly relevant for deuterated compounds, is its insensitivity to deuterated solvents; protonated molecules ([M+H]+) are consistently observed regardless of the solvent's hydrogen or deuterium content jeol.com. This characteristic is vital for the precise analysis of samples prepared in deuterated media.
In quantitative DART-MS applications, deuterated counterparts often serve as internal standards, especially in forensic analyses for drug screening, due to their similar response characteristics to their non-deuterated equivalents within the DART gas stream researchgate.netchemrxiv.orgsigmaaldrich.comacs.org. Furthermore, deuterium exchange, facilitated by introducing a deuterated dopant like D₂O into the DART gas stream, can be employed with DART-MS for structural confirmation nih.govscienceopen.comrsc.org. While DART-MS demonstrates capability in detecting low molecular weight compounds, ongoing research continues to explore its full potential for identifying specific low molecular weight adulterants, such as methanol (B129727) in ethanol-containing beverages nih.govrsc.org.
Structural Analysis of Ethanol-Water Clusters and Their Dynamics via Mass Spectrometry
Mass spectrometry, particularly time-of-flight mass spectrometry (TOFMS), plays a pivotal role in the structural and dynamic analysis of ethanol-water clusters acs.orgresearchgate.net. These studies investigate the mass distributions of pure ethanol, water, and mixed ethanol-water clusters, providing insights into their aggregation behavior acs.orgresearchgate.netnih.gov. Research indicates that ethanol molecules can engage in substitutional interactions within hydrogen-bonded water clusters in binary mixtures, although the self-association of ethanol often emerges as the predominant process acs.orgresearchgate.net. An increase in ethanol concentration can promote both the formation of hydrated ethanol clusters and the self-association of ethanol clusters acs.org.
The distribution of water-rich clusters is primarily governed by their formation and subsequent metastable fragmentation, whereas the ionization process significantly influences the distribution of ethanol-rich clusters acs.orgresearchgate.net. Mass spectrometric analyses have underscored the critical role of water in facilitating the formation of larger ethanol polymers oup.com.
Beyond mass spectrometry, techniques like high-resolution neutron time-of-flight spectroscopy, when combined with selective deuteration, enable the study of concentration-dependent structural dynamics and hydrogen-bonding networks in water-ethanol mixtures researchgate.netaip.orgstfc.ac.uk. This approach allows for the differentiation between the self-diffusion of the ethanol fraction and the collective diffusion of the water network researchgate.netaip.orgstfc.ac.uk. Furthermore, deuterium oxide dilution is a recognized method for determining total body water, offering a comparative measure against ethanol distribution in biological systems nih.gov.
Infrared (IR) and Raman Spectroscopy
In Situ Fourier Transform Infrared (FTIR) Studies of Reaction Intermediates on Catalyst Surfaces
In situ Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for investigating gas/solid interactions and identifying transient reaction intermediates on catalyst surfaces mdpi.comnih.govmdpi.comjove.com. This technique facilitates real-time spectral measurements, allowing for the delineation of continuous geochemical processes and minimizing errors associated with off-site analysis procedures researchgate.net.
Deuteration is a critical strategy employed in in situ FTIR studies to precisely identify surface species and elucidate reaction pathways. For instance, hydrogen-deuterium (H-D) isotope replacement has been instrumental in examining the dissociation and oxidation of ethanol on palladium electrodes, with a particular focus on identifying pivotal intermediates such as adsorbed acetyl acs.org. Deuterated probe molecules, such as deuterated acetonitrile (B52724) (CD₃CN), are widely utilized to assess surface acidity on catalysts; shifts in the C-N vibrational modes indicate coordination to acid sites, with the magnitude of the shift correlating to the acidity of Lewis sites jove.commdpi.com. FTIR studies have also identified ethoxide-like structures as key reacting species during ethanol dehydration on γ-alumina surfaces epfl.ch. The deuteration of catalyst materials, such as calcium hydroxyapatite, has been explored using in situ FTIR to gain a deeper understanding of their surface structures acs.org.
Vibrational Analysis of Deuterium Isotope Effects on Molecular Interactions and Hydrogen Bonding in Deuterated Systems
Deuterium substitution profoundly influences molecular properties and reactivity due to its greater mass compared to protium (B1232500) ajchem-a.com. This isotopic alteration leads to a characteristic redshift (lower wavenumber) in vibrational frequencies and modifies reaction rates through kinetic isotope effects and hydrogen bonding behavior ajchem-a.comlibretexts.org. The change in reduced mass upon deuteration directly impacts the vibrational modes of the molecule, which are observable through IR and Raman spectroscopy libretexts.org. Specifically, IR spectra typically reveal asymmetric stretching vibrations, while Raman spectra are more sensitive to symmetric stretching modes libretexts.org.
Deuterium isotope effects are particularly pronounced in hydrogen-bonded systems, where they significantly affect vibrational frequencies, especially those associated with O-H stretching modes mdpi.comosti.govnih.govrsc.org. For example, in n-octanol, the broad O-H stretching band is observed around 3300 cm⁻¹, whereas the corresponding O-D band is found closer to 2600 cm⁻¹ mdpi.com. Deuterium labeling is extensively used in research to probe molecular pathways, interactions, and mechanisms, including intermolecular interactions and hydrogen bonding ajchem-a.comustc.edu.cn.
The strategic use of deuterated molecules can effectively eliminate Fermi resonance from the C-H stretching regions in Raman spectra, thereby simplifying spectral interpretation and enabling a more accurate study of molecular structure, interactions, or dynamic properties ustc.edu.cn. Comparative studies on water and heavy water (D₂O) reveal that O-D stretching vibrations in D₂O are more localized and retain their symmetric and antisymmetric forms, a distinction from H₂O that arises from shifts in intra- and intermolecular couplings upon deuteration osti.gov. Furthermore, hydrogen/deuterium exchange coupled with Attenuated Total Reflection FTIR (ATR FTIR) is a valuable technique for investigating the chemical structure of functional groups on surfaces, as the replacement of hydrogen by deuterium induces measurable peak shifts due to the mass difference ispc-conference.org. The H/D isotope effect in hydrogen-bonded systems is also intrinsically linked to the anharmonicity of proton/deuteron vibrations and tunneling effects, especially in short hydrogen bridges with low barriers for proton/deuteron transfer nih.gov.
Mechanistic Investigations and Kinetic Isotope Effects Kie Involving Ethanol D
Heterogeneous Catalysis and Surface Reaction Mechanisms
Ethanol-d is also a valuable probe in heterogeneous catalysis to understand surface reaction mechanisms. In the Lebedev process, where ethanol (B145695) is converted to butadiene, the initial step involves the dehydrogenation of ethanol to acetaldehyde (B116499). rsc.org Kinetic isotope effect studies using various ethanol isotopomers on Ag/ZrO2/SiO2 catalysts have indicated that both Cα–H bond cleavage and proton abstraction occur simultaneously during this process. rsc.org On metal oxides featuring acid-base pairs, the formation of acetaldehyde is proposed to proceed through a surface ethoxy intermediate, followed by an E2 or E1cb-elimination of a proton. rsc.org
Furthermore, a hydrogen/deuterium (B1214612) isotope effect has been observed when using perdeuterated ethanol (ethanol-D6) for both acetaldehyde and ethylene (B1197577) formation in heterogeneous catalysis, which is attributed to a primary kinetic isotope effect. umaine.edusci-hub.se A smaller hydrogen/deuterium isotope effect was also noted when using ethanol-OD for acetaldehyde production, which could be an equilibrium isotope effect or represent the minimum KIE expected at high reaction temperatures. umaine.edusci-hub.se
In electrocatalysis, studies of ethanol oxidation on a palladium (Pd) electrode in alkaline media have revealed a significant H-D KIE. acs.org This indicates that the initial step involves the dehydrogenation of the α-C-H bond rather than the β-C-H bond. acs.org It is suggested that ethanol may undergo dehydrogenation at the α-carbon to form adsorbed acetyl species, rather than acetaldehyde, which subsequently decomposes into C1 species. acs.org For oxidant-free alcohol dehydrogenation catalyzed by silver clusters supported on alumina (B75360) (Ag/Al2O3), KIE studies combined with in situ FTIR have elucidated a mechanism involving the reaction of alcohol with a basic OH group on alumina to yield an alkoxide, followed by C-H activation of the alkoxide by the silver cluster, forming a silver hydride species and a carbonyl compound, and finally, H2 desorption. nih.gov
Ethanol Dehydrogenation Pathways over Noble Metal and Bimetallic Catalysts (e.g., Pt, Ag, NiAu)
Deuterated ethanol has been extensively utilized to understand the intricate pathways of ethanol dehydrogenation on various metallic and bimetallic catalysts, providing insights into active sites and the kinetic relevance of specific bond cleavages.
Studies employing this compound have been instrumental in identifying the precise active sites and the nature of adsorbed intermediates during ethanol dehydrogenation. On NiAu single-atom alloy (SAA) catalysts , single Ni atoms have been confirmed as the active sites for the selective non-oxidative dehydrogenation of ethanol to acetaldehyde and hydrogen. Spectroscopic, kinetic, and theoretical investigations, often leveraging isotopic labeling, reveal the critical role of these isolated Ni sites escholarship.orgacs.orgresearchgate.netnih.govescholarship.org. X-ray absorption spectroscopy studies have further allowed tracking the charge state of Ni atoms within the Au host during the reaction cycle, showing a partial positive charge that increases upon coordination to ethanol's electronegative oxygen and decreases upon desorption escholarship.orgacs.orgresearchgate.netnih.gov.
For NiCu single-atom alloys , kinetic investigations and infrared (IR) spectroscopy have identified 1-hydroxyethyl as a key intermediate. This suggests a dual-site mechanism where the final step likely terminates at a Ni site, with Ni atoms selectively activating ethanol at lower temperatures, leading to higher acetaldehyde yields compared to pure Cu osti.gov.
On Ag/SiO₂ catalysts , mechanistic studies, including Fourier-transform infrared (FT-IR) spectroscopy and kinetic analysis, have proposed that ethanol is activated by surface -OH groups on silica (B1680970), forming a hydrogen-bonded surface complex. The subsequent C-H bond cleavage, a rate-determining step, occurs on both Ag and silica sites via proton abstraction researchgate.net. The high dispersion of Ag and the presence of surface Si-OH groups are crucial for reaction activity researchgate.net.
Kinetic isotope effect (KIE) experiments with deuterated ethanol provide direct evidence for the kinetic relevance of C-H and O-H bond cleavage steps.
On NiCu SAA catalysts , KIE measurements indicate that C-H bond scission is the rate-limiting step, with a kH/kD value of 2.0. In contrast, O-H activation exhibits a smaller KIE of 1.1 osti.gov. This suggests a more pronounced kinetic relevance for C-H bond breaking in this system.
For Ag/SiO₂ catalysts , KIE data from spectroscopic and isotopic experiments for ethanol dehydrogenation reported kH/kD values of 1.9 for C-H and 1.8 for O-H bond cleavage escholarship.org. This data points towards a concerted mechanism where both O-H activation on the support and C-H activation on the Ag surface are kinetically significant and require close proximity of the two sites escholarship.org.
Studies on MgO-SiO₂ catalysts for ethanol dehydrogenation also observed a primary KIE when using perdeuterated ethanol for acetaldehyde formation, consistent with C-H bond scission being the rate-controlling step umaine.edusci-hub.se.
The kinetic isotope effects observed across different catalysts are summarized below:
Table 1: Kinetic Isotope Effects (KIEs) for Ethanol Dehydrogenation
| Catalyst System | Bond Cleavage | kH/kD Value | Kinetic Relevance | Source |
| NiAu SAA | C-H | ~1.7 | Kinetically relevant | escholarship.orgescholarship.org |
| NiAu SAA | O-H | ~1.5 | Kinetically relevant | escholarship.orgescholarship.org |
| NiCu SAA | C-H | 2.0 | Rate-limiting step | osti.gov |
| NiCu SAA | O-H | 1.1 | Kinetically relevant | osti.gov |
| Ag/SiO₂ | C-H | 1.9 | Kinetically relevant | escholarship.org |
| Ag/SiO₂ | O-H | 1.8 | Kinetically relevant | escholarship.org |
| MgO-SiO₂ | C-H | Primary KIE | Rate-controlling | umaine.edusci-hub.se |
Ethanol Oxidation Reaction Mechanisms
This compound has also been employed to unravel the mechanisms of ethanol oxidation reactions on catalytic surfaces. On platinum (Pt) catalysts , the oxidative dehydrogenation of ethanol to ethanal proceeds through a sequence involving the formation of ethanal and ethanoate. The reaction kinetics are described by dissociative adsorption of oxygen and equilibrated dissociative adsorption of ethanol. The dissociative adsorption of ethanol involves the abstraction of the hydroxyl hydrogen, followed by an irreversible surface reaction between ethoxy and oxygen surface species researchgate.net. The chemisorption kinetics on Pt involve the abstraction of a hydrogen atom as the rate-determining step tue.nl.
For palladium (Pd) catalysts in alkaline media, H-D isotope replacement on the α-carbon of ethanol has been used to gain insights into the self-dissociation and oxidation processes. Ethanol may undergo dehydrogenation at the α-carbon to form adsorbed acetyl, which then successively decomposes to C1 species like CO_ad and CH_x mdpi.com. The rate-determining step in alkaline media is often the removal of adsorbed species by adsorbed hydroxyl mdpi.com.
Organic Reaction Mechanisms in Solution Phase
Beyond heterogeneous catalysis, this compound plays a significant role in understanding organic reaction mechanisms in solution, particularly concerning elimination reactions and radical chemistry.
E2 Elimination Reactions in Deuterated Ethanol Solvent Systems
Deuterated ethanol (C₂H₅OD) is a frequently used solvent in mechanistic studies of E2 elimination reactions. These reactions involve the simultaneous removal of a proton adjacent to a leaving group and the departure of the leaving group, leading to the formation of a double bond vaia.comamazonaws.comjove.com.
The use of deuterated solvents like C₂H₅OD helps identify the involvement of protic groups in the reaction mechanism vaia.comamazonaws.com. A primary kinetic deuterium isotope effect (KIE) is observed when the hydrogen transferred in the rate-determining step (β-hydrogen) is substituted by deuterium jove.com. Studies of various dehydrohalogenation reactions in deuterated solvents reveal that the rate constant for the hydrogenated substrate (kH) is typically 2.5–8 times higher than that for the deuterated counterpart (kD) jove.com. This significant KIE confirms that the breaking of a carbon-hydrogen bond is involved in the rate-limiting transition state jove.com. For instance, in the E2 elimination of 2-phenylethylbromide with NaOEt, the absence of deuterium exchange when the reaction is carried out in C₂H₅OD solvent indicates that the C-H bond is not broken to form a carbanion, thereby supporting an E2 mechanism over an E1cB pathway doubtnut.com.
Hydrogen Abstraction by Radical Species from Normal and Carbon-Deuterated Ethanol in Aqueous Solutions
Kinetic isotope effects are also crucial in understanding hydrogen abstraction reactions by radical species from ethanol in aqueous solutions.
Studies involving hydroxyl (•OH) radicals reacting with ethanol (CH₃CH₂OH and CD₃CD₂OH) in aqueous solutions have determined selective H/D KIEs for various abstraction routes acs.org. The major process (almost 90%) is hydrogen/deuterium abstraction from the α-carbon (Cα), with a KIE of 1.96. Abstraction from the β-carbon (Cβ) shows a larger KIE of 3.4. An interestingly high KIE of approximately 50 was obtained for the 1,2 hydrogen shift that converts oxyl radicals (CH₃CH₂O• and CD₃CD₂O•) into the corresponding α-hydroxyethyl radicals acs.org. At room temperature in aqueous solution, hydrogen abstraction from the α-carbon is significantly faster than from the hydroxyl or methyl groups acs.org.
Methyl radicals also abstract hydrogen from all three sites of ethanol (CH₃CH₂OH, CH₃CD₂OH, and CH₃CH₂OD). At 150°C, the methylene (B1212753) group is the most reactive site (75% of hydrogen abstraction), followed by the hydroxyl group (20%), and the methyl group (5%) rsc.org. Isotope effects have been determined for the methylene and hydroxyl groups; at 150°C, (kCH₂/kCD₂) is 6.3 and (kOH/kOD) is 3.2 rsc.org. The activation energy difference for the methylene group suggests a contribution from quantum tunneling rsc.org.
The KIEs for hydrogen abstraction by radical species from ethanol are summarized below:
Table 2: Kinetic Isotope Effects (KIEs) for Hydrogen Abstraction from Ethanol by Radical Species
| Radical Species | Abstraction Site | Ethanol Isotope | kH/kD Value | Source |
| •OH Radical | α-Carbon | CH₃CH₂OH / CD₃CD₂OH | 1.96 | acs.org |
| •OH Radical | β-Carbon | CH₃CH₂OH / CD₃CD₂OH | 3.4 | acs.org |
| •OH Radical | 1,2 H-shift | CH₃CH₂O• / CD₃CD₂O• | ~50 | acs.org |
| Methyl Radical | Methylene (CH₂) | CH₃CH₂OH / CH₃CD₂OH | 6.3 (at 150°C) | rsc.org |
| Methyl Radical | Hydroxyl (OH) | CH₃CH₂OH / CH₃CH₂OD | 3.2 (at 150°C) | rsc.org |
Biological and Biomedical Research Applications of Ethanol D As a Tracer
Elucidation of Ethanol (B145695) Metabolic Pathways In Vivo and In Vitro
The use of isotopically labeled molecules is a fundamental technique for tracking the course of an element through a metabolic pathway or a chemical reaction. wikipedia.org Ethanol-d is instrumental in providing a clearer picture of how ethanol is processed in the body, from its initial absorption to its conversion into various metabolites.
Isotopic labeling with this compound allows for the precise tracking of the ethanol molecule and its subsequent metabolites within a biological system. wikipedia.org When this compound is introduced, the deuterium (B1214612) atoms act as a label that can be detected using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to follow the carbon skeleton of the ethanol molecule as it is metabolized.
The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde (B116499) by the enzyme alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH). themedicalbiochemistrypage.orgwikipedia.org A secondary route, the microsomal ethanol-oxidizing system (MEOS) involving the enzyme CYP2E1, becomes more significant with chronic alcohol consumption. usmlestrike.com
By using specifically labeled this compound (e.g., with deuterium at the C-1 position), researchers can measure the rate of its conversion to acetaldehyde. This provides insights into the flux through the ADH pathway. Studies have demonstrated a significant kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. This effect slows the rate of metabolism, a principle that is foundational to its use as a tracer and in drug development. nih.gov For instance, the oxidation of ethanol stereospecifically labeled with deuterium by liver alcohol dehydrogenase shows a pronounced isotope effect, which can be used to probe the reaction mechanism and the contribution of different metabolic pathways in vivo. nih.gov
| Parameter | Description | Significance in Tracing |
| Isotopic Label | Replacement of hydrogen with deuterium in the ethanol molecule. | Allows the molecule to be distinguished from its non-labeled counterparts and tracked through metabolic processes. |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Enable the identification and quantification of deuterated metabolites, revealing the pathways taken by the original ethanol molecule. |
| Metabolic Flux Analysis | The study of the rate of turnover of molecules through a metabolic pathway. | Using labeled ethanol helps quantify the flow of carbon through primary (ADH) and secondary (MEOS) metabolic routes. wikipedia.org |
Acetaldehyde, the first metabolite of ethanol, is a highly toxic and carcinogenic compound responsible for many of the pathological effects associated with alcohol consumption. wikipedia.orgmdpi.comwikipedia.org The accumulation of acetaldehyde can lead to the formation of adducts with proteins and DNA, contributing to oxidative stress, inflammation, and cellular damage, particularly in the liver. mdpi.comnih.gov
The use of deuterated ethanol is a key strategy for studying the dynamics of acetaldehyde accumulation. Due to the kinetic isotope effect, the enzymatic conversion of this compound to acetaldehyde is slower than that of regular ethanol. juniperpublishers.com This allows researchers to control the rate of acetaldehyde formation in experimental models. By comparing the effects of administering deuterated versus non-deuterated ethanol, scientists can directly investigate the dose-dependent toxicity of acetaldehyde and the cellular mechanisms that respond to its accumulation.
Polymorphisms in the genes for ADH and ALDH can significantly affect the rates of acetaldehyde production and clearance, influencing an individual's susceptibility to its toxic effects. nih.gov Studies using deuterated ethanol can help to model and understand the consequences of these genetic variations on acetaldehyde dynamics. For example, a slower, controlled release of acetaldehyde from deuterated ethanol can mimic a more efficient ALDH enzyme, while a rapid release from non-deuterated ethanol can simulate conditions in individuals with less active ALDH, who are prone to acetaldehyde buildup. wikipedia.org
While the liver is the primary site of ethanol metabolism, the brain is also capable of metabolizing ethanol, primarily through the catalase and CYP2E1 pathways. themedicalbiochemistrypage.orgwikipedia.org The resulting metabolites, particularly acetaldehyde and acetate, can affect neuronal function and contribute to neuroinflammation and neurotoxicity. nih.gov Ethanol-derived acetate can be converted to acetyl-CoA in the brain, which may have epigenetic effects by influencing histone acetylation. themedicalbiochemistrypage.org
Using this compound as a tracer enables the investigation of ethanol's fate within the central nervous system. Researchers can track the distribution of deuterated ethanol into the brain and measure the formation of its deuterated metabolites in specific brain regions. This approach helps to elucidate how ethanol metabolism within the brain impacts cellular processes in neurons and glial cells, such as microglia. nih.gov Stable isotope labeling techniques have been employed to analyze protein expression in microglial cells exposed to ethanol, revealing molecular mechanisms underlying alcohol-induced neuroinflammation. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling of Deuterated Compounds
The strategic replacement of hydrogen with deuterium, known as deuteration, has emerged as a significant tool in drug discovery and development. This approach leverages the kinetic isotope effect to modify the metabolic properties of a compound, potentially leading to an improved therapeutic profile.
A major challenge in drug development is overcoming poor metabolic stability, where a drug is rapidly broken down by metabolic enzymes, often cytochromes P450 (CYPs). juniperpublishers.comsemanticscholar.org This can lead to a short duration of action and the formation of potentially toxic metabolites. Deuteration is a strategy used to enhance a drug's metabolic profile by selectively replacing hydrogen atoms at sites of metabolism ("metabolic soft spots") with deuterium. uniupo.ithyphadiscovery.com
The C-D bond is significantly stronger (6 to 10 times more stable) than a C-H bond, making it more resistant to enzymatic cleavage. juniperpublishers.com When this bond cleavage is the rate-limiting step in a drug's metabolism, deuteration can substantially slow down the process. nih.gov This slowdown can lead to:
Increased Half-Life: The drug remains in the body for a longer period. deutramed.com
Enhanced Duration of Action: Prolonged therapeutic effects may allow for less frequent dosing. clearsynthdiscovery.com
Reduced Toxic Metabolite Formation: By slowing a problematic metabolic pathway, deuteration can cause "metabolic shunting," redirecting the drug's metabolism towards less toxic pathways. researchgate.netdntb.gov.ua
This strategy led to the development and approval of the first deuterated drug, deutetrabenazine, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart. uniupo.itwikipedia.org
| Strategy | Mechanism | Desired Outcome |
| Site-Selective Deuteration | Replacing hydrogen with deuterium at known metabolic "soft spots". | Slows the rate of enzymatic breakdown at that specific position. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and requires more energy to break than the C-H bond. | Decreased rate of metabolism, leading to improved stability. |
| Metabolic Shunting | Altering the primary metabolic pathway by blocking it with deuterium. | Reduces the formation of toxic metabolites and may increase the formation of beneficial ones. nih.govosti.gov |
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and elimination (ADME). Deuterium substitution can significantly alter these properties, leading to a more favorable profile. researchgate.net
Deuterated Ethanol as a Biochemical and Analytical Probe
This compound, a deuterated isotopologue of ethanol, serves as a valuable tool in biomedical research, offering unique advantages as a tracer and probe in complex biological systems. The substitution of hydrogen with deuterium atoms provides a stable, non-radioactive label that can be distinguished from its natural counterpart by various analytical techniques. This distinction is fundamental to its application in tracing metabolic pathways, elucidating molecular interactions, and quantifying physiological processes without altering the fundamental chemical properties of the molecule. Its use allows researchers to track the fate of administered ethanol, probe its effect on cellular structures, and monitor its movement within living organisms with high precision.
Studies of Alcohol-Membrane Interactions and Structural Perturbations using Fluorescent Probes with this compound
The interaction of ethanol with cellular membranes is a critical area of research for understanding its broad physiological effects. While fluorescent probes are widely used to detect changes in membrane properties, advanced biophysical techniques like small-angle neutron scattering (SANS) provide deeper structural insights, often requiring the use of deuterated compounds like this compound. imperial.ac.uk
Fluorescence spectroscopy studies have established that alcohols, including ethanol, can alter the properties of lipid bilayers. nih.govnih.gov Probes like Prodan [6-propionyl-2-(dimethylamine)naphthalene] are sensitive to the polarity and hydrogen-bonding capacity of their environment within the membrane. nih.gov When ethanol is introduced, it can cause shifts in the fluorescence emission of these probes, indicating changes in the membrane's hydration and structural order. nih.govnih.gov
For high-resolution structural studies, however, techniques such as SANS are employed, where the use of deuterated ethanol (specifically, partially deuterated forms like CH₃CH₂OD) is methodologically crucial. imperial.ac.uk Deuterium has a different neutron scattering cross-section than hydrogen, and its use in place of hydrogen in the solvent or molecule of interest can enhance contrast and reduce incoherent background scattering, which would otherwise obscure the data. imperial.ac.ukmdpi.com
Research using SANS with deuterated ethanol has provided detailed findings on how ethanol molecules perturb lipid membranes. These studies show that ethanol molecules intercalate between the phosphate (B84403) head groups of the phospholipids. This increases the lateral separation between the lipids and facilitates hydrophobic interactions between the acyl chains of opposing lipid leaflets, forcing them to interpenetrate and form a structure known as an interdigitated phase. imperial.ac.uk In studies using dipalmitoylphosphatidylcholine (DPPC) vesicles, the addition of 4 M deuterated ethanol (CH₃CH₂OD) was shown to induce such interdigitation. imperial.ac.uk The resulting bilayer thickness can be precisely measured, confirming the significant structural rearrangement. imperial.ac.uk
Table 1: Effect of Deuterated Ethanol on DPPC Vesicle Structure Measured by SANS
| Condition | Parameter Measured | Result | Reference |
|---|---|---|---|
| DPPC vesicles + 0.15 M CaCl₂ + 4 M CH₃CH₂OD | Bilayer Thickness | 25.12 ± 0.34 Å | imperial.ac.uk |
This table shows the resulting bilayer thickness of DPPC vesicles after the induction of interdigitation by deuterated ethanol, as determined by fitting the neutron scattering data with a lamellar model. The reduced thickness is a key indicator of the interdigitated phase.
These findings, made possible by the use of this compound as a probe, are significant for understanding the molecular mechanisms behind ethanol's ability to increase membrane permeability and promote processes like membrane fusion. nist.govrsc.orgscilit.comcanada.ca
Development of Breath Biomarkers for Disease Detection (e.g., Lung Cancer) utilizing Deuterated Ethanol as a Reporter Compound
The analysis of volatile organic compounds (VOCs) in exhaled breath is a promising non-invasive method for disease diagnosis. nih.govamegroups.org Numerous studies have identified distinct VOC profiles associated with various diseases, including lung cancer. nih.govamegroups.org Endogenous ethanol is one of the many VOCs that has been reported in the breath of lung cancer patients, sometimes at different concentrations compared to healthy individuals. nih.govrespiratory-therapy.com
Stable isotope breath tests represent a powerful diagnostic tool for quantitatively assessing metabolic activity in real-time. nih.govnih.govresearchgate.net This methodology involves administering a non-radioactive, isotope-labeled compound—a reporter or tracer—and then measuring the appearance of its labeled metabolic products in the breath. nih.govnih.gov This approach provides direct, phenotypic information about specific enzyme pathways. nih.gov
In this context, deuterated ethanol can be used as a reporter compound to probe enzymatic pathways involved in alcohol metabolism, which may be altered in cancerous states. When a patient ingests a precise amount of this compound, it is metabolized by the body's enzymes, such as alcohol dehydrogenase and cytochrome P450 enzymes. nih.gov The metabolic products, such as acetaldehyde and subsequently acetone (B3395972), will carry the deuterium label. mdpi.com These deuterated products can be detected and quantified in the breath using sensitive analytical techniques like proton-transfer-reaction mass spectrometry (PTR-MS) or gas chromatography-mass spectrometry (GC-MS). mdpi.com
One study successfully tracked the metabolic degradation of isotope-labeled ethanol in real-time breath analysis, observing the formation of deuterated acetone and isoprene. mdpi.com This demonstrates the principle of using a labeled ethanol tracer to follow its metabolic fate. By measuring the rate and profile of deuterated metabolites in the breath, researchers can gain insights into metabolic dysregulations. For instance, an altered rate of this compound metabolism could reflect changes in the expression or activity of metabolic enzymes linked to lung cancer. nih.gov
Table 2: Principle of a Deuterated Ethanol Breath Test as a Reporter System
| Step | Description | Analyte Measured | Potential Diagnostic Insight |
|---|---|---|---|
| 1. Administration | A known quantity of deuterated ethanol (this compound) is administered orally. | N/A | Provides a clear starting point for the metabolic probe. |
| 2. Metabolism | This compound is processed by metabolic enzymes (e.g., ADH, CYP2E1). | N/A | The rate and pathway of metabolism are influenced by disease state. |
| 3. Breath Collection | Exhaled breath is collected at specific time points. | Deuterated metabolites (e.g., deuterated acetaldehyde, acetone). | Captures the volatile products of this compound metabolism. |
| 4. Analysis | Breath samples are analyzed by mass spectrometry to quantify deuterated metabolites. | Ratio of deuterated to non-deuterated metabolites; rate of appearance/clearance. | Altered ratios or rates may indicate metabolic dysregulation associated with lung cancer. nih.gov |
This table outlines the conceptual framework for using this compound as a reporter compound in a stable isotope breath test for disease detection.
This approach allows for the clear differentiation between the administered tracer and the body's endogenous ethanol, providing a precise measurement of a specific metabolic function.
Microdialysis Studies for In Vivo Monitoring of Ethanol Diffusion and Clearance Kinetics
In vivo microdialysis is a powerful technique used to continuously monitor the concentrations of endogenous and exogenous substances within the extracellular fluid of living tissue. nih.govnih.gov It is widely applied in neuropharmacology and pharmacokinetic studies to understand how substances like ethanol distribute into and are cleared from specific tissues, such as the brain. nih.govnih.gov The method involves inserting a small, semipermeable probe into the target tissue, which is then perfused with a physiological solution. Analytes from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is collected for analysis. nih.gov
In pharmacokinetic studies, deuterated compounds are invaluable as tracers. nih.govalfa-chemistry.com Using this compound allows researchers to distinguish the administered dose from any endogenously produced ethanol, ensuring that the measured concentration profile accurately reflects the absorption, distribution, metabolism, and elimination (ADME) of that specific dose. alfa-chemistry.comnih.gov
A critical aspect of quantitative microdialysis is the determination of the probe's in vivo recovery—the efficiency with which the analyte diffuses from the tissue into the dialysate. This recovery can change during an experiment and must be accurately known to convert the measured dialysate concentration into the true extracellular concentration. ucl.ac.be Here, deuterated ethanol plays a key role as an ideal calibrator. The "retrodialysis" or "zero-net flux" methods are common calibration techniques. In retrodialysis by internal standard, a known concentration of a tracer, such as this compound, is added to the perfusion fluid. researchgate.net
As the perfusate flows through the probe, some of the deuterated ethanol diffuses out into the tissue. The percentage of the tracer lost from the perfusate is measured and used to estimate the relative recovery of the non-deuterated ethanol diffusing from the tissue into the probe. ucl.ac.be Because deuterated and non-deuterated ethanol have nearly identical diffusion characteristics, this compound serves as a reliable calibrator to determine the in vivo recovery of ethanol. researchgate.net This accurate quantification is essential for building precise pharmacokinetic models of ethanol's diffusion and clearance kinetics in tissues.
Table 3: Use of this compound in Quantitative Microdialysis via Retrodialysis
| Parameter | Description | Role of this compound |
|---|---|---|
| C(in) | Concentration of this compound in the incoming perfusate. | Known concentration of the calibrator is added to the perfusate. |
| C(out) | Concentration of this compound in the outgoing dialysate. | Measured to determine the extent of diffusion out of the probe. |
| Relative Loss (%) | Calculated as [(C(in) - C(out)) / C(in)] * 100. | Represents the diffusion of the calibrator from the probe to the tissue. |
| In Vivo Recovery (%) | The efficiency of analyte diffusion from tissue to probe. | Assumed to be equal to the Relative Loss of this compound. This value is used to calculate the true extracellular concentration of ethanol. |
This table illustrates how this compound is used as a calibrator in microdialysis to determine the in vivo probe recovery, a crucial step for accurately quantifying extracellular ethanol concentrations.
Advanced Computational and Theoretical Modeling of Ethanol D Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) offer a balance of computational cost and accuracy for studying molecular systems. wikipedia.orgyoutube.com DFT is a widely used method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org For higher accuracy, especially in capturing electron correlation effects, the "gold-standard" CCSD(T) method is often employed. vt.edukit.edu It provides a highly accurate description of molecular energies and properties, albeit at a greater computational expense. researchgate.netnih.gov
Ethanol (B145695), and by extension ethanol-d, exists as a mixture of two primary conformers: trans (or anti) and gauche. The energy difference between these conformers is very small, making their experimental isolation and characterization challenging. nih.govunimi.it Quantum chemical calculations are crucial for precisely determining their geometries and relative stabilities.
High-level calculations, such as those employing a CCSD(T) potential energy surface (PES), have been instrumental in investigating the energetics of these conformers. nih.govunimi.it These studies reveal that while the trans conformer is the ground state, there is substantial delocalization to the gauche conformer. unimi.it The electronic structure of the ethanol molecule has been analyzed using various quantum-chemical methods, providing data on effective charges on atoms, dipole moments, and energies of molecular orbitals. researchgate.net While isotopic substitution of hydrogen with deuterium (B1214612) has a minimal effect on the electronic potential energy surface, it significantly impacts the zero-point vibrational energy (ZPVE), which can subtly influence the relative stability of the conformers.
| Computational Method | Property | trans-Ethanol | gauche-Ethanol | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|---|
| CCSD(T)-level PES | Zero-Point Energy (cm⁻¹) | 17321 | 17321 | ~0 | nih.gov |
| Experimental | Gibbs Free Energy Difference (ΔG) | trans is more stable | 0.12 ± 0.02 | nih.gov |
The properties of this compound are heavily influenced by hydrogen bonding, which dictates its behavior in the condensed phase. Quantum chemistry provides a powerful lens to examine the nature of these interactions in small, well-defined clusters. researchgate.net These calculations allow for the precise determination of interaction energies, geometries, and the cooperative effects within hydrogen-bonded networks. researchgate.netnih.gov
Studies on alcohol clusters reveal that molecules self-assemble into various configurations, such as cyclic or chain-like structures. researchgate.netmdpi.com DFT calculations have been successfully used to explore the intermolecular interactions in binary mixtures, for instance, between alcohols and other organic molecules like acetaldehyde (B116499), ranking the strength of the resulting hydrogen bonds. The interaction energy in ethanol clusters increases with the size of the cluster, indicating cooperativity in the hydrogen bonding network. mdpi.com In deuterated ethanol, the O-D···O hydrogen bond is slightly stronger and shorter than the corresponding O-H···O bond, a subtle quantum effect that can be accurately modeled.
| Ethanol Cluster | Computational Level | Interaction Energy per Molecule (kJ/mol) | Reference |
|---|---|---|---|
| Dimer | B3LYP-D3/311++G(d,p) | -14.08 | mdpi.com |
| Cyclic Trimer | B3LYP-D3/311++G(d,p) | -26.55 | mdpi.com |
| Cyclic Tetramer | B3LYP-D3/311++G(d,p) | -35.16 | mdpi.com |
Vibrational spectroscopy is a primary experimental technique for studying molecular structure and hydrogen bonding. The accurate prediction of vibrational frequencies from first principles is a significant achievement of quantum chemistry. researchgate.net This is particularly relevant for this compound, as isotopic substitution leads to characteristic shifts in vibrational frequencies, which serve as sensitive probes of the molecular environment.
The most pronounced effect of deuteration is the shift of the O-H stretching frequency (typically ~3650 cm⁻¹) to the O-D stretching frequency (around ~2700 cm⁻¹). DFT and multicomponent DFT methods have been employed to predict these hydrogen-bond-induced shifts with high accuracy. rsc.orgresearchgate.netrsc.orgnih.gov Advanced calculations using CCSD(T) potential energy surfaces can determine anharmonic vibrational frequencies for both trans and gauche conformers of ethanol, showing good agreement with experimental data. nih.gov These theoretical predictions are essential for interpreting complex experimental spectra and understanding how hydrogen bonding perturbs the vibrational modes of the molecule.
| Vibrational Mode | Typical Frequency Range (Ethanol, O-H) | Predicted Frequency Range (this compound, O-D) | Key Influence |
|---|---|---|---|
| Hydroxyl Stretch | ~3600-3700 cm⁻¹ (free), ~3200-3500 cm⁻¹ (H-bonded) | ~2600-2700 cm⁻¹ (free), ~2400-2600 cm⁻¹ (H-bonded) | Mass of Deuterium, Hydrogen Bonding |
| C-H/C-D Stretch | ~2850-3000 cm⁻¹ | ~2050-2250 cm⁻¹ (for C-D) | Mass of Deuterium |
| C-O Stretch | ~1050 cm⁻¹ | Slightly shifted due to coupling | Molecular Structure, Conformation |
Molecular Dynamics (MD) Simulations
While quantum chemistry excels at describing the properties of small, static systems, Molecular Dynamics (MD) simulations are the method of choice for exploring the dynamic behavior of molecules in the liquid phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. scirp.orgucdavis.edu This allows for the study of bulk properties, transport phenomena, and the intricate dynamics of intermolecular interactions. aip.org
MD simulations have been extensively used to study the liquid-phase properties of ethanol and its aqueous mixtures. arxiv.org These simulations provide detailed information on thermodynamic properties, structure, and transport coefficients like self-diffusion. ucdavis.edu Studies on ethanol-water mixtures have investigated properties across the entire concentration range, yielding insights into density, radial distribution functions, and coordination numbers. acs.orgtandfonline.com
In simulations of this compound, the primary change is the increased mass of the deuterium atoms in the force field parameters. This modification directly affects the simulated dynamics. For example, the self-diffusion coefficient of this compound would be slightly lower than that of normal ethanol due to its higher mass. Simulations of ethanol-water mixtures reveal complex structural organization, where both ethanol and water molecules form extensive hydrogen-bonded networks. scirp.orgresearchgate.net The dynamics of these mixtures are highly dependent on temperature and concentration. ucdavis.edutandfonline.com
| System | Temperature (K) | Property | Simulated Value | Reference |
|---|---|---|---|---|
| 50:50% Ethanol-Water | 298 | Ethanol Self-Diffusion (10⁻⁵ cm²/s) | ~1.1 (agrees with experiment) | scirp.orgresearchgate.net |
| 50:50% Ethanol-Water | 298 | Water Self-Diffusion (10⁻⁵ cm²/s) | ~1.5 (agrees with experiment) | scirp.orgresearchgate.net |
| Pure Ethanol | 298 | Density (g/cm³) | ~0.787 | ucdavis.edu |
MD simulations are particularly powerful for investigating the microscopic details of solvation and molecular aggregation. rsc.org In this compound and its mixtures, the dynamics of the hydrogen bond network are of central importance. acs.orged.ac.uk Simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and how these parameters change with temperature and composition. ucdavis.edutandfonline.com
Studies have shown that in ethanol-water mixtures, ethanol molecules can form clusters, and the extent of this clustering depends on the concentration. arxiv.orgresearchgate.net At low ethanol concentrations, individual ethanol molecules are solvated by water, but as the concentration increases, ethanol clusters begin to form. acs.orgrsc.org The presence of solvents like water significantly influences the hydrogen bonding environment. nih.gov For instance, the lifetime of a hydrogen bond is temperature-dependent, and the decay of reorientational correlation functions is slower for molecules involved in a greater number of hydrogen bonds. ucdavis.edutandfonline.com Percolation analysis of simulation data has revealed that even at high ethanol concentrations (e.g., 80 mol %), the hydrogen-bonded network spans the entire system. arxiv.orgresearchgate.net The interplay between intermolecular hydrogen bonds (e.g., alcohol-alcohol vs. alcohol-ether) and intramolecular hydrogen bonds can also be explored in detail. nih.govmdpi.com
| System | Property | Finding | Reference |
|---|---|---|---|
| Liquid Ethanol | Hydrogen Bonding State | Molecules with one H-bond are more stable as donors than acceptors. | ucdavis.edutandfonline.com |
| Liquid Ethanol | Reorientational Dynamics | Decay of correlation is slower for molecules with more H-bonds. | ucdavis.edutandfonline.com |
| Ethanol-Water Mixtures | Cluster Formation | Percolation of the H-bond network is observed across all concentrations. | arxiv.orgresearchgate.net |
| Ethanol-Water Mixtures | Water Cluster Percolation | 3D water percolation is found in systems with less than 40 mol % ethanol. | arxiv.org |
Reaction Molecular Dynamics for Micro-Mechanism Elucidation of this compound Production and Reactions
Reaction Molecular Dynamics (RxMD) has emerged as a powerful computational tool for providing atomistic-level insights into the complex mechanisms of chemical reactions. By employing reactive force fields, such as ReaxFF, RxMD simulations can model the dynamic processes of bond formation and breakage, offering a detailed view of reaction pathways, transition states, and product formation. This section explores the application of RxMD in understanding the micro-mechanisms associated with the production and subsequent reactions of deuterated ethanol (this compound).
Theoretical Framework: ReaxFF for Isotopic Systems
The foundation of RxMD lies in the use of a reactive force field that can dynamically describe chemical reactions. ReaxFF, developed by van Duin and colleagues, is particularly well-suited for this purpose. It uses a bond-order formalism to smoothly handle the transition from non-bonded to bonded interactions, allowing for the simulation of chemical transformations without pre-defining reaction coordinates.
To accurately model systems containing isotopes, such as this compound, the standard ReaxFF force field requires specific parameterization to account for the mass difference and its effect on vibrational frequencies and zero-point energies. Specialized force fields, such as ReaxFFHD, have been developed for hydrogen/deuterium (H/D) systems. aip.orgnih.govpsu.edu These force fields are trained against quantum mechanics (QM) data for structures and energies related to bond dissociation, angle distortion, and exchange reactions involving deuterium. aip.orgnih.govpsu.edu This parameterization ensures that the kinetic isotope effect (KIE), a critical aspect of deuterated compound reactivity, is appropriately captured in the simulations. aip.orgnih.govpsu.edu The preference for deuterium in certain molecular ions, for instance, can be related to the lower zero-point energy of the D-enriched species, an effect that a well-parameterized ReaxFF potential can model. aip.orgnih.gov
Elucidating Production Pathways of this compound
While direct RxMD simulations specifically detailing the industrial synthesis of this compound are not extensively documented in the literature, the methodology can be applied to investigate potential production mechanisms. A primary route for synthesizing deuterated alcohols is through H/D exchange reactions, often catalyzed by metals.
An RxMD simulation to elucidate the production of this compound could be constructed as follows:
System Setup: A simulation box would be created containing ethanol (C2H5OH) molecules, a deuterium source (e.g., D2O or D2 gas), and a catalyst surface (e.g., platinum or palladium).
Simulation Dynamics: The system's evolution would be tracked over time at realistic temperatures and pressures. The RxMD simulation would explicitly model the interactions between the ethanol molecules, the deuterium source, and the catalyst.
Mechanism Analysis: By analyzing the simulation trajectory, researchers can observe the elementary steps of the H/D exchange process. This includes the adsorption of ethanol onto the catalyst surface, the dissociation of C-H and O-H bonds, the interaction with deuterium species, and the formation of C-D and O-D bonds.
This approach would provide a step-by-step micro-mechanism of the deuteration process, identifying key intermediates, transition states, and the specific sites on the ethanol molecule that are most susceptible to exchange.
Micro-Mechanisms of this compound Reactions
Computational studies have provided valuable data on the kinetics and mechanisms of reactions involving deuterated ethanol. While many of these studies have employed methods like transition state theory based on quantum mechanical calculations, the insights gained are fundamental for understanding the reactivity of this compound and can be complemented by RxMD simulations.
A notable computational study by Xu et al. investigated the reaction between the methyl radical (CH3) and different isotopologues of ethanol. nih.gov This work, while not using RxMD, provides crucial kinetic data that helps in understanding the differences in reactivity due to isotopic substitution. The study calculated rate constants for hydrogen abstraction from ethanol by the methyl radical, comparing the non-deuterated form with deuterated variants.
The investigation identified several transition states for the reaction CH3 + C2H5OH, leading to products such as methane (CH4) and various ethanol radicals. nih.gov The predicted rate constants for the analogous reactions with deuterated ethanol, specifically CH3 + CH3CD2OH and CD3 + C2H5OD , were found to be in reasonable agreement with available low-temperature kinetic data. nih.gov This indicates that the substitution of hydrogen with deuterium alters the reaction barriers and, consequently, the reaction rates.
The table below summarizes key findings from computational studies on the reactions of deuterated ethanol, highlighting the impact of isotopic substitution on reaction energetics.
| Reaction | Reactants | Products | Activation Barrier (kcal/mol) | Computational Method |
| H-abstraction (α-carbon) | CH3 + C2H5OH | CH4 + CH3CHOH | 12.0 | Modified Gaussian-2 |
| H-abstraction (O-H) | CH3 + C2H5OH | CH4 + C2H5O | 13.2 | Modified Gaussian-2 |
| H-abstraction (β-carbon) | CH3 + C2H5OH | CH4 + CH2CH2OH | 16.0 | Modified Gaussian-2 |
| D-abstraction (α-carbon) | CH3 + CH3CD2OH | CH3D + CH3CDOH | Varies from H-abstraction | Transition State Theory |
| H-abstraction (O-D) | CD3 + C2H5OD | CD3H + C2H5O | Varies from H-abstraction | Transition State Theory |
Note: Specific activation barriers for the deuterated reactions were not explicitly provided in the referenced abstract, but the study confirmed that the calculated rate constants, which are dependent on these barriers, align with experimental data, implying a significant kinetic isotope effect. nih.gov
RxMD simulations of these reactions would complement such kinetic data by providing a visual and dynamic representation of the reaction process. For instance, in the pyrolysis or oxidation of this compound, an RxMD simulation could track the initial bond-scission events, showing whether C-D, C-H, O-D, or C-C bonds break first under specific conditions. This would elucidate how deuteration influences the initial decomposition pathways and the subsequent formation of products.
Q & A
Q. Table 1: Key Properties of this compound vs. Ethanol
| Property | This compound (C₆H₁₃DO₂) | Ethanol (C₂H₅OH) |
|---|---|---|
| Molecular Weight | 119.18 g/mol | 46.07 g/mol |
| CAS Number | 139754-38-4 | 64-17-5 |
| Key Application | NMR Solvent/Isotopic Tracer | Solvent/Fuel |
Advanced: How to design experiments using this compound to study metabolic pathways without interference from protonated ethanol?
Methodological Answer:
To isolate metabolic effects of this compound:
Isotopic Control : Use deuterated media (e.g., D₂O-based buffers) to prevent back-exchange of deuterium to hydrogen .
NMR Parameters : Employ ²H-decoupled ¹³C-NMR to track deuterium incorporation into metabolites, minimizing signal overlap .
Control Groups : Compare results with protonated ethanol under identical conditions to distinguish isotopic effects from metabolic activity .
Q. Example Workflow :
- Incubate liver microsomes with this compound and NAD⁺.
- Quench reactions at intervals, extract metabolites, and analyze via LC-MS/MS with deuterium-specific transitions.
Basic: What analytical techniques are critical for quantifying isotopic purity in this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify %D incorporation by comparing ion fragments (e.g., m/z 46 [CH₂CH₂OH⁺] vs. m/z 47 [CH₂CH₂OD⁺]) .
- Karl Fischer Titration : Measure residual H₂O to ensure <0.1% protonation during storage .
Advanced: How to resolve discrepancies in reaction kinetics data when using this compound vs. protonated ethanol?
Methodological Answer:
Contradictions often arise from kinetic isotope effects (KIE) , where deuterium slows reaction rates. To address this:
Statistical Analysis : Apply a two-way ANOVA to compare rate constants (k) between ethanol and this compound across multiple trials .
Computational Modeling : Use density functional theory (DFT) to simulate transition states and quantify KIE contributions .
Control Experiments : Repeat reactions with partially deuterated analogs (e.g., CH₃CD₂OH) to isolate isotope effects on specific bonds .
Example Finding :
Ballinger & Long (1960) observed a 2–3× slower acid-catalyzed esterification for this compound due to stronger O-D bonds .
Basic: What safety protocols are essential when handling this compound in high-concentration solutions?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile deuterated compounds .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; deuterated compounds can penetrate latex .
- Waste Management : Collect this compound waste separately for incineration to avoid environmental isotopic contamination .
Advanced: How to optimize synthetic routes for this compound to achieve >98% isotopic purity?
Methodological Answer:
Q. Table 2: Common Impurities in this compound Synthesis
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Residual H₂O | Incomplete drying | Molecular sieves (3Å) |
| Partially deuterated species | Incomplete exchange | Prolonged reflux in D₂O |
Basic: How does this compound enhance sensitivity in NMR-based structural studies?
Methodological Answer:
Deuterium’s lower gyromagnetic ratio reduces spin-spin coupling, simplifying ¹H-NMR spectra. Protocol:
Dissolve sample in this compound to minimize background proton signals.
Use ²H lock channels for field stability during long acquisitions .
Advanced: What statistical frameworks are recommended for analyzing this compound’s solvent effects in enzymatic assays?
Methodological Answer:
- Multivariate Regression : Model enzyme activity as a function of solvent deuteration level, pH, and temperature .
- Bootstrapping : Assess confidence intervals for kinetic parameters (e.g., Kₘ, Vₘₐₓ) under deuterated vs. protonated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
